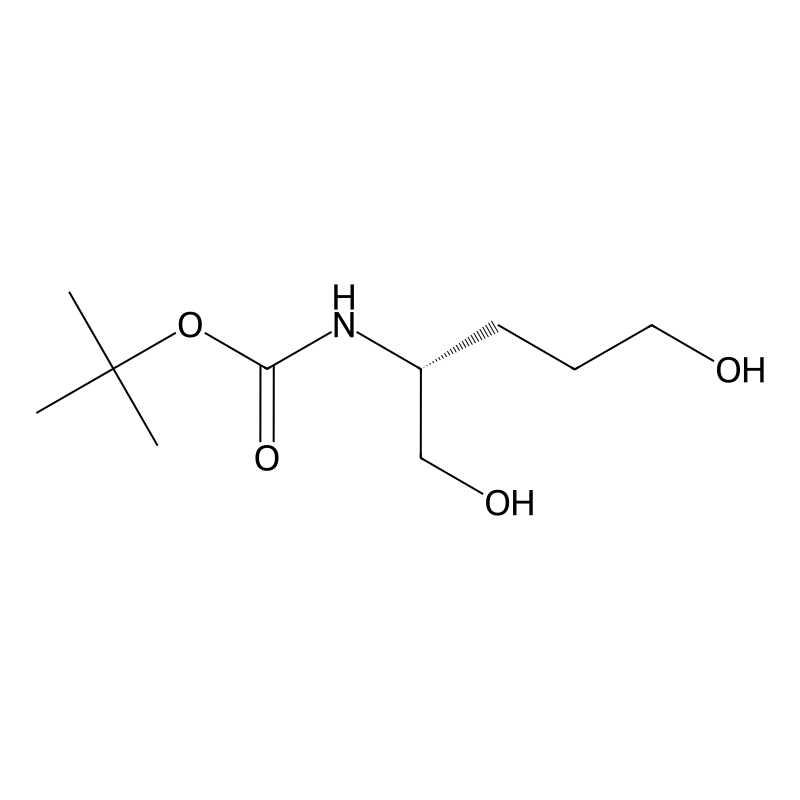

(R)-2-Tert-butyloxycarbonylamino-pentane-1,5-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-2-Tert-butyloxycarbonylamino-pentane-1,5-diol is a chiral compound characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group. This compound, with the molecular formula C12H23NO6 and a molecular weight of 277.31 g/mol, is a dipeptide analog that contains both amino and carboxylic acid functional groups. It is primarily utilized in peptide synthesis to protect the N-terminus of amino acids, facilitating the formation of various peptides and proteins. The (R)-configuration is crucial for its biological activity and specificity, contributing to its utility in pharmaceutical applications.

Physically, (R)-2-Tert-butyloxycarbonylamino-pentane-1,5-diol appears as a white crystalline solid, soluble in water, methanol, and ethanol. Its melting point ranges from 139 to 140°C, while it has a boiling point of approximately 426.7°C at standard atmospheric pressure. The compound exhibits both acidic and basic properties due to its amine and carboxylic acid groups, with pKa values of 2.8 and 4.1 for the carboxylic acids and 10.9 for the amine group.

- Deprotection: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), regenerating the free amine.

- Oxidation: Hydroxyl groups can be oxidized to yield corresponding carbonyl compounds using agents like pyridinium chlorochromate (PCC).

- Substitution: Hydroxyl groups may undergo nucleophilic substitution reactions with reagents such as tosyl chloride (TsCl), leading to the formation of tosylates that can be further transformed into other functional groups.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of (R)-2-Tert-butyloxycarbonylamino-pentane-1,5-diol typically involves several steps:

- Protection of the Amine Group: The starting material, (R)-2-amino-pentane-1,5-diol, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction yields a Boc-protected intermediate.

- Purification: The reaction mixture undergoes purification using techniques like column chromatography to isolate the desired product.

- Deprotection: To regenerate the free amine for further reactions or applications, the Boc group can be removed under acidic conditions.

In industrial settings, optimization of reaction conditions—such as temperature and solvent—can enhance yield and purity.

(R)-2-Tert-butyloxycarbonylamino-pentane-1,5-diol finds extensive use in scientific research and applications:

- Peptide Synthesis: It serves as a protecting group for the N-terminus of amino acids during peptide synthesis.

- Drug Delivery Systems: The compound stabilizes and solubilizes hydrophobic drugs, enhancing their bioavailability.

- Research Tool: Its unique structure makes it valuable for studies in organic synthesis and medicinal chemistry .

Current research focuses on understanding how (R)-2-Tert-butyloxycarbonylamino-pentane-1,5-diol interacts with biological systems. Studies are investigating its role as an enzyme inhibitor and its potential effects on cellular processes. These interactions are crucial for evaluating its therapeutic potential and safety profile in drug development .

(R)-2-Tert-butyloxycarbonylamino-pentane-1,5-diol can be compared with several similar compounds:

| Compound Name | Description |

|---|---|

| (S)-2-Tert-butyloxycarbonylamino-pentane-1,5-diol | The enantiomer of (R)-2-Tert-butyloxycarbonylamino-pentane-1,5-diol; may exhibit different biological activities. |

| (R)-2-Tert-butyloxycarbonylamino-hexane-1,6-diol | A homologous compound with an additional methylene group; differences in reactivity may arise due to structural changes. |

| (R)-2-Tert-butyloxycarbonylamino-butane-1,4-diol | A shorter homolog that presents different physical and chemical properties compared to pentane derivatives. |

The uniqueness of (R)-2-Tert-butyloxycarbonylamino-pentane-1,5-diol lies in its specific structure that balances steric protection with reactivity, making it a valuable tool in synthetic chemistry and research applications .